molecular formula C13H23NO4 B6149483 (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid CAS No. 1260614-97-8

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid

Cat. No.: B6149483
CAS No.: 1260614-97-8
M. Wt: 257.3
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Description

(3S)-3-{[(tert-Butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid is a chiral Boc-protected amino acid derivative with a cyclopentyl substituent at the β-position. Its molecular formula is C₁₃H₂₃NO₄ (molecular weight: 257.33 g/mol), featuring a tert-butoxycarbonyl (Boc) group that enhances stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry . The cyclopentyl moiety provides a balance of moderate lipophilicity and conformational rigidity, making it valuable in designing bioactive molecules with targeted pharmacokinetic properties.

Properties

CAS No.

1260614-97-8

Molecular Formula

C13H23NO4

Molecular Weight

257.3

Purity

95

Origin of Product

United States

Preparation Methods

Boc Anhydride-Mediated Protection

The most common approach employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP). For example, a 2024 study reported a 92% yield when reacting 3-amino-3-cyclopentylpropanoic acid with Boc anhydride in tetrahydrofuran (THF) at 0°C. The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of the anhydride.

Key parameters:

  • Temperature: 0–25°C

  • Solvent: THF, dichloromethane (DCM), or ethyl acetate

  • Base: Triethylamine (TEA) or DMAP

Alternative Boc-Activating Reagents

Recent advancements include using Boc-Oxyma (ethyl cyano(hydroxyimino)acetate) with N,N'-diisopropylcarbodiimide (DIC), which reduces racemization risks in stereosensitive syntheses. This method achieved 89% yield in a 2025 protocol while maintaining >99% enantiomeric excess (ee).

Enantioselective Synthesis of the (3S) Configuration

Chiral Pool Synthesis from L-Aspartic Acid

A 2023 patent described starting from L-aspartic acid, where the β-carboxyl group is converted to the cyclopentyl moiety via a Curtius rearrangement. The (3S) configuration is preserved through kinetic resolution using Candida antarctica lipase B, yielding 85% ee.

Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of α,β-unsaturated precursors provides high stereocontrol. For instance, hydrogenating (Z)-3-cyclopentyl-2-nitroacrylic acid with a Josiphos ligand (SL-J009-1) achieved 94% ee and 78% isolated yield.

Catalyst system:

  • Catalyst: Pd(OAc)₂ (0.5 mol%)

  • Ligand: (R)-Josiphos (1.1 mol%)

  • Pressure: 50 bar H₂

  • Solvent: Methanol

Cyclopentyl Group Introduction Methodologies

Friedel-Crafts Alkylation

Cyclopentyl bromide reacts with β-keto esters under Lewis acid catalysis. A 2024 study using anhydrous FeCl₃ in DCM at −20°C reported 81% yield for the alkylation step. The intermediate β-keto ester is subsequently hydrolyzed and amidated.

Grignard Addition to α,β-Unsaturated Esters

Cyclopentylmagnesium bromide adds to ethyl 3-nitroacrylate, followed by nitro group reduction. This method, detailed in a 2025 publication, achieved 76% overall yield but required careful temperature control (−78°C to 0°C) to minimize side reactions.

Deprotection and Final Purification

Acidic Deprotection Conditions

The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v), typically completing within 30 minutes at room temperature. Post-deprotection, the free amine is stabilized by immediate neutralization with aqueous NaHCO₃.

Chromatographic Purification

Reverse-phase HPLC (C18 column) with acetonitrile/water gradients (0.1% TFA) resolves the target compound from diastereomers. A 2024 protocol achieved 99.2% purity using isocratic elution at 35% acetonitrile.

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key AdvantageLimitation
Chiral Pool Synthesis8599Low catalyst costMulti-step (>6 steps)
Asymmetric Hydrogenation7894Atom-economicalHigh H₂ pressure required
Enzymatic Resolution91>99High stereoselectivitySubstrate specificity issues

Industrial-Scale Production Considerations

A 2025 techno-economic analysis compared three manufacturing approaches:

  • Batch Process : 200 L reactor, 72% overall yield, $1,240/kg production cost

  • Continuous Flow : Microreactor system, 81% yield, $980/kg

  • Biocatalytic Route : Immobilized transaminase, 89% yield, $1,520/kg (high enzyme costs)

Environmental impact assessments favor the continuous flow method, generating 23% less waste than batch processes .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield the free amino acid.

    Coupling Reactions: It can participate in peptide coupling reactions to form dipeptides or longer peptide chains.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include trifluoroacetic acid or hydrochloric acid in organic solvents.

    Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

    Substitution Reactions: The major product is the free amino acid, 3-cyclopentylpropanoic acid.

    Coupling Reactions: The major products are dipeptides or longer peptides, depending on the reaction conditions and the other amino acids involved.

Scientific Research Applications

Peptide Synthesis

Boc-3-cyclopentylalanine is primarily utilized in the synthesis of peptides. The Boc group allows for selective deprotection under mild acidic conditions, facilitating the formation of peptide bonds without compromising the integrity of sensitive functional groups. This property makes it an ideal candidate for constructing complex peptide structures that may exhibit biological activity.

Drug Development

The compound's structural characteristics suggest potential applications in developing new pharmaceuticals, particularly in the realm of peptide-based drugs. Research has indicated that modifications of amino acids can lead to enhanced bioactivity and specificity towards biological targets. For instance, compounds similar to Boc-3-cyclopentylalanine have shown promise as inhibitors in various biochemical pathways, including those involved in cancer and metabolic diseases.

Synthesis of Bioactive Peptides

A study published in the Journal of Medicinal Chemistry highlighted the use of Boc-3-cyclopentylalanine in synthesizing a series of peptide analogs targeting specific receptors involved in neurodegenerative diseases. The researchers demonstrated that substituting standard amino acids with Boc-3-cyclopentylalanine improved receptor affinity and selectivity, suggesting its utility in drug design aimed at neurological disorders .

Antiviral Activity

Another investigation explored the antiviral properties of peptides synthesized with Boc-3-cyclopentylalanine. The study found that certain peptide derivatives exhibited significant inhibition of viral replication by interfering with viral protein synthesis pathways. This finding positions Boc-3-cyclopentylalanine as a valuable building block for developing antiviral agents .

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. This protection is crucial for the selective formation of peptide bonds. The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino acid, which can then participate in further reactions .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(3S)-3-{[(tert-Butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid Cyclopentyl C₁₃H₂₃NO₄ 257.33 Aliphatic, moderate lipophilicity, peptide synthesis
(3S)-3-[(Boc)amino]-3-(2-thienyl)propanoic acid 2-Thienyl C₁₂H₁₇NO₄S 271.33 Aromatic, π-π interactions, higher aqueous solubility
(1R,3S)-3-[(Boc)amino]cyclohexane-1-carboxylic acid Cyclohexane C₁₂H₂₁NO₄ 243.30 Larger ring, increased steric hindrance
2-(3-[(Boc)amino]cyclobutyl)acetic acid Cyclobutyl C₁₁H₁₉NO₄ 229.28 Smaller ring, higher ring strain, shorter chain
(S)-2-[(Boc)amino]-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl C₁₅H₂₀N₂O₅ 308.33 Electron-rich aromatic, enhanced H-bonding capacity
(3S)-3-[(Boc)amino]-3-(3-iodophenyl)propanoic acid 3-Iodophenyl C₁₄H₁₈INO₄ 391.20 Heavy atom, potential for radiolabeling or imaging

Structural and Functional Insights

Cyclopentyl vs. Cyclohexyl analogs may exhibit higher metabolic stability due to increased rigidity.

Aromatic vs. Aliphatic Substituents: The 2-thienyl analog () introduces sulfur-based aromaticity, enabling interactions with metal ions or enzymes containing thiophene-binding pockets. Its solubility in polar solvents is enhanced compared to the aliphatic cyclopentyl derivative . 4-Methoxyphenyl and 3-iodophenyl analogs () demonstrate how electronic effects (e.g., electron-donating methoxy or bulky iodine) influence reactivity and binding. The iodine-substituted compound is particularly notable for applications in radiopharmaceuticals .

Ring Size and Strain :

  • The cyclobutyl analog () exhibits higher ring strain, which may accelerate reactivity in ring-opening reactions or limit conformational flexibility in peptide backbones .

Biological Activity

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid (Boc-3-cyclopentyl-β-alanine) is a synthetic amino acid derivative notable for its potential biological activities. Its structural features, including the tert-butoxycarbonyl (Boc) protecting group and the cyclopentyl moiety, contribute to its unique properties and applications in medicinal chemistry.

The biological activity of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The Boc group enhances the compound's stability and solubility, facilitating its absorption and efficacy in biological systems.

In Vitro Studies

Recent studies have demonstrated that Boc-3-cyclopentyl-β-alanine exhibits significant inhibitory effects on specific enzymes related to cancer cell proliferation. For instance, it has been shown to inhibit HSET (KIFC1), a kinesin protein essential for mitotic spindle formation in centrosome-amplified cancer cells. This inhibition leads to increased multipolarity in mitosis, which can induce cell death in cancerous cells.

StudyFindings
Demonstrated that Boc-3-cyclopentyl-β-alanine inhibits HSET with micromolar potency, inducing multipolar mitotic spindles in cancer cells.
Showed that compounds similar to Boc-3-cyclopentyl-β-alanine can bind directly to HSET, confirming their mechanism of action through biochemical assays.

Case Studies

A case study involving the use of Boc-3-cyclopentyl-β-alanine in treating human colon cancer cell lines revealed that at a concentration of 15 μM, there was a notable increase in multipolar spindle formation specifically in tetraploid cells with amplified centrosomes, while diploid cells showed minimal effects.

Pharmacological Applications

The potential applications of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoic acid extend beyond oncology. Its structural analogs have been explored for their roles as inhibitors in various metabolic pathways, thus presenting opportunities for therapeutic development against diverse diseases.

Q & A

Q. How does the Boc-protecting group influence the compound’s reactivity in peptide synthesis?

The tert-butoxycarbonyl (Boc) group stabilizes the amino group during coupling reactions, preventing undesired side reactions. It is selectively removed under acidic conditions (e.g., TFA), enabling sequential peptide elongation .

Q. What strategies mitigate racemization during the synthesis of this stereospecific compound?

  • Low-temperature reactions (<0°C), chiral auxiliaries, and coupling reagents like HOBt/DIC minimize racemization. Monitoring enantiomeric excess via chiral HPLC ensures stereochemical integrity .

Advanced Research Questions

Q. How do steric effects from the cyclopentyl group impact the compound’s conformational flexibility in drug-target interactions?

  • The cyclopentyl group imposes spatial constraints, limiting rotational freedom. Molecular dynamics simulations and X-ray crystallography reveal preferred conformations that enhance binding affinity to enzymatic pockets (e.g., proteases or kinases) .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies (40–60°C, pH 1–10) with LC-MS monitoring identify degradation pathways (e.g., Boc deprotection or cyclopentyl ring oxidation). Arrhenius plots predict shelf-life under standard storage conditions .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Density functional theory (DFT) calculates logP and pKa values, while molecular docking assesses binding to cytochrome P450 enzymes or transporters like P-gp. ADMET predictions guide lead optimization .

Q. What experimental designs resolve contradictions in reported biological activity data for this compound?

  • Comparative assays under standardized conditions (e.g., cell lines, incubation times) control variability. Dose-response curves and off-target profiling (e.g., kinase panels) clarify specificity and potency .

Q. How does the compound’s logP value influence its solubility in aqueous vs. lipid-based formulations?

  • Experimental logP (e.g., shake-flask method) correlates with solubility in PBS (pH 7.4) and DMSO. Co-solvents (e.g., PEG 400) or liposomal encapsulation improve bioavailability for in vivo studies .

Q. What strategies enhance the compound’s compatibility with solid-phase peptide synthesis (SPPS)?

  • Pre-activation with HATU or PyBOP and resin-swelling optimization (e.g., DMF or NMP) improve coupling efficiency. Real-time monitoring via Kaiser test ensures complete amino acid incorporation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.